molecular formula C16H15N3O3S B5876513 N-[(2,3-dimethylphenyl)carbamothioyl]-4-nitrobenzamide

N-[(2,3-dimethylphenyl)carbamothioyl]-4-nitrobenzamide

Cat. No.: B5876513
M. Wt: 329.4 g/mol
InChI Key: KQKFMHGLKFUILX-UHFFFAOYSA-N
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Description

N-[(2,3-dimethylphenyl)carbamothioyl]-4-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a carbamothioyl group attached to a 2,3-dimethylphenyl ring and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethylphenyl)carbamothioyl]-4-nitrobenzamide typically involves the reaction of 2,3-dimethylaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiourea to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethylphenyl)carbamothioyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,3-dimethylphenyl)carbamothioyl]-4-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,3-dimethylphenyl)carbamothioyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dimethylphenyl)carbamothioyl]-4-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its nitrobenzamide moiety, in particular, contributes to its potential as a versatile compound in various applications .

Properties

IUPAC Name

N-[(2,3-dimethylphenyl)carbamothioyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-4-3-5-14(11(10)2)17-16(23)18-15(20)12-6-8-13(9-7-12)19(21)22/h3-9H,1-2H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKFMHGLKFUILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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